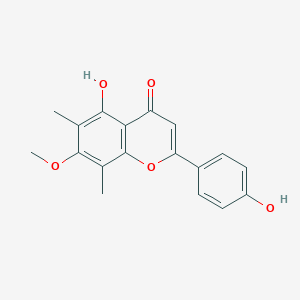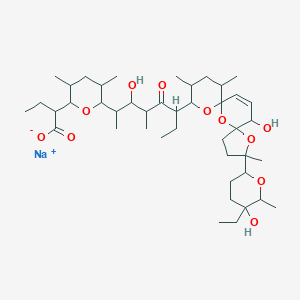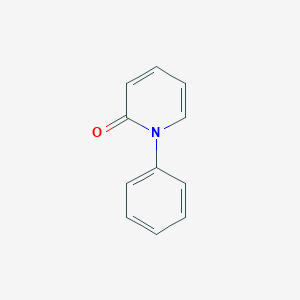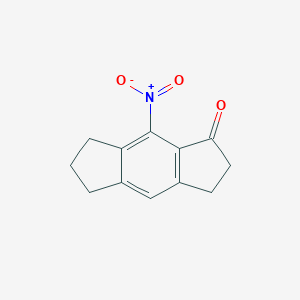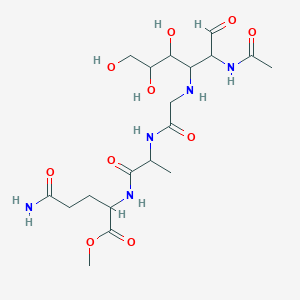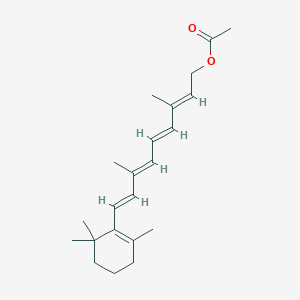
Retinylacetat
Übersicht
Beschreibung
Zuretinol acetate has been used in trials studying the treatment of Impaired Dark Adaptation, RP (Retinitis Pigmentosa), Retinitis Pigmentosa (RP), and LCA (Leber Congenital Amaurosis).
Retinol acetate is a dietary supplement, permitted in infant formulas
Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol.
Wissenschaftliche Forschungsanwendungen
Schweineernährung und -gesundheit
Retinylacetat spielt eine entscheidende Rolle in der Schweineernährung. Es ist notwendig für den diätetischen Bedarf, da Pflanzenfuttermittel arm an Vitamin A sind . Die Supplementierung von this compound hat positive Auswirkungen auf die Schweinezucht, Leistung, Immunität und Gesundheit gezeigt .
Vitamin-A-Stoffwechsel bei Schweinen
This compound wird verwendet, um den Vitamin-A-Stoffwechsel bei Schweinen zu untersuchen. Es hilft, die Auswirkungen von zusätzlichem Vitamin A auf den Schweinestoffwechsel zu verstehen .
Anti-Aging-Präparate
This compound wird häufig in topischen Anti-Aging-Präparaten verwendet. Es reguliert das Wachstum und die Differenzierung von Epithelzellen .
Kosmetische Produkte
This compound wird in kosmetischen Produkten verwendet, da es das Wachstum und die Differenzierung von Epithelzellen effektiv reguliert .
Analytische Anwendungen
Wirkmechanismus
Target of Action
Retinyl acetate, also known as vitamin A acetate, is a natural form of vitamin A . The primary targets of retinyl acetate are the retinoic acid receptors (RAR) and retinoid X receptors (RXR) located in the nucleus of the cell . These receptors play an essential role in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, the growth of bone, reproduction, and the immune response .
Mode of Action
Retinyl acetate is converted into retinol in the body, which then gets converted into retinoic acid . Retinoic acid enters the cell nucleus and binds to its targets, the RAR and RXR . This binding regulates gene expression, leading to increased cell turnover, collagen production, and elastin production . These changes at the cellular level result in various physiological effects, such as improved skin texture and reduced appearance of wrinkles .
Biochemical Pathways
Retinyl acetate affects several biochemical pathways. It plays a crucial role in the visual cycle, where it gets converted into retinal, a necessary structural component of the light-sensitive pigment, rhodopsin . It also influences the skin aging process by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in the degradation and synthesis of collagen .
Pharmacokinetics
The pharmacokinetics of retinyl acetate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, retinyl acetate is absorbed in the intestines and transported to the liver, where it is stored and metabolized into retinol . The metabolized retinol is then distributed throughout the body, binding to retinol-binding proteins in the serum . The peak plasma time for retinol is around 4-5 hours . The compound is excreted through the urine and feces .
Result of Action
The action of retinyl acetate leads to several molecular and cellular effects. It enhances skin texture, diminishes fine lines, and augments the thickness of both the epidermal and dermal layers . It also helps neutralize free radicals in the middle layer of the skin, reducing the appearance of wrinkles and enlarged pores . Furthermore, it has potential antineoplastic and chemopreventive activities .
Action Environment
The action, efficacy, and stability of retinyl acetate can be influenced by various environmental factors. For instance, exposure to sunlight can degrade retinyl acetate, reducing its effectiveness . Moreover, the compound can cause skin irritation, and its effects can be influenced by the individual’s skin type and condition . Therefore, it is recommended to use retinyl acetate-containing products as per the instructions to ensure its optimal action and minimize any potential adverse effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Retinyl acetate is a synthetic acetate ester form derived from retinol and has potential antineoplastic and chemopreventive activities . The enzymes that metabolize vitamin A to retinoic acid and the cytochrome P450 Cyp26 family of enzymes that further oxidize retinoic acid are involved in the metabolism of retinyl acetate .
Cellular Effects
Retinyl acetate has been shown to have effects on various types of cells and cellular processes. It regulates cell turnover, promotes effective exfoliation, prevents acne, evens discoloration, controls oil, smooths fine lines and wrinkles, and unclogs pores . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Retinyl acetate exerts its effects at the molecular level through various mechanisms. When applied topically, it is converted into retinoic acid by the skin, the biologically active form of vitamin A . It binds to its definite nuclear receptors including the retinoic acid receptor and retinoid X receptor, thus triggering gene transcription and further consequences in gene regulation .
Temporal Effects in Laboratory Settings
The effects of retinyl acetate change over time in laboratory settings. For example, 9-cis-retinyl acetate exhibits better stability and lower reactivity, making it suitable for oral administration . It also has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of retinyl acetate vary with different dosages in animal models. For instance, retinyl acetate is generally recognized as safe (GRAS) in the amounts used to fortify foods with vitamin A
Metabolic Pathways
Retinyl acetate is involved in the retinoid (visual) cycle, a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal, the inherent visual chromophore indispensable for vision . It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .
Transport and Distribution
Retinyl acetate is transported and distributed within cells and tissues. The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid and 4-oxo-RA, must be precisely regulated .
Subcellular Localization
Studies on the subcellular localization of endogenous retinoids (vitamin A), retinoid-binding proteins, and acyl-CoA:retinol acyltransferase (ARAT) in liver might provide some insights .
Eigenschaften
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-AQDFTDIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29584-22-3, 127-47-9 | |
| Record name | Zuretinol acetate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuretinol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZURETINOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57 - 58 °C | |
| Record name | Retinol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


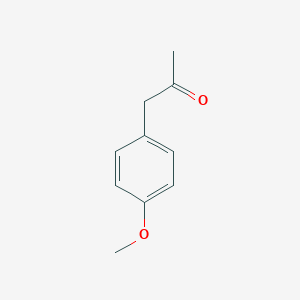
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
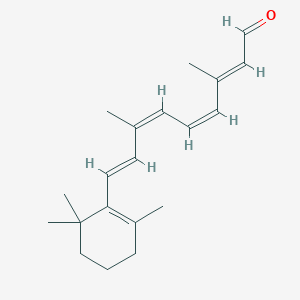
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
